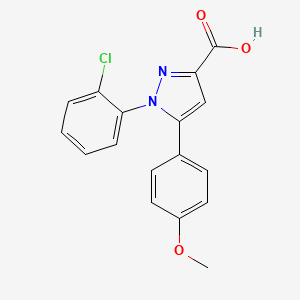
1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CMP-PCA) is a novel compound that has been studied for its potential applications in research and laboratory experiments. CMP-PCA is a synthetic compound that has been used as a building block for a variety of derivatives. CMP-PCA has been found to have a wide range of biological activities and is currently being studied for its potential use in drug development.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The synthesis of similar compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrates the compound's regiospecific nature. X-ray analysis is crucial for unambiguous structure determination, highlighting the compound's unique crystalline structure and hydrogen-bonded dimer formation in its carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).
Crystallography and Anion-Directed Assemblies : Studies on protonated pyrazole-based ionic salts, derived from similar compounds, show the formation of organized assemblies directed by anions. This implies potential in crystal engineering and material science applications (Zheng, Wang, Fan, & Zheng, 2013).
Corrosion Protection
- Corrosion Inhibition : Research indicates that certain pyrazole derivatives, like carbohydrazide-pyrazole compounds, exhibit significant corrosion protection behaviors on mild steel in acidic environments. This suggests potential applications in materials science and engineering (Paul, Yadav, & Obot, 2020).
Medicinal Chemistry and Drug Development
COX-1 Inhibition : A closely related compound, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, has been identified as a COX-1 selective inhibitor, with potential implications in the development of anti-inflammatory drugs (Long, Theiss, Li, & Loftin, 2009).
Antimicrobial and Antifungal Activities : Synthesized pyrazolines and thiazolidin-4-one derivatives exhibit notable antimicrobial and antifungal properties, suggesting their potential in pharmaceutical research and drug development (Patel et al., 2013).
Agricultural Chemistry
Fungicide Development : Novel derivatives of pyrazole-based compounds have been explored for their significant antifungal activities against crop diseases, indicating their potential use in developing new fungicides (Liu et al., 2020).
Synthesis of Novel Fungicides : The synthesis of labeled pyraoxystrobin, a novel fungicide, from similar pyrazole derivatives demonstrates potential applications in environmental studies and agricultural chemistry (Liu et al., 2011).
Material Science
Optical Materials and Fluorescence : The study of structure-property relationships in pyrazoline derivatives has led to materials with tunable physical properties, including fluorescence and non-linear optical properties, suggesting applications in optoelectronics and material science (Barberá et al., 1998).
Nonlinear Optical Properties : The synthesis and characterization of pyrazole derivatives have revealed potential in nonlinear optical (NLO) materials, important for photonic applications (Chandrakantha et al., 2013).
Organic Light Emitting Diodes : Pyrazoline derivatives have been utilized in organic light-emitting diodes (OLEDs), showcasing efficient blue emission, which has implications in display technology and optoelectronic devices (Lu et al., 2000).
特性
IUPAC Name |
1-(2-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-8-6-11(7-9-12)16-10-14(17(21)22)19-20(16)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFMUTHVKXVIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)
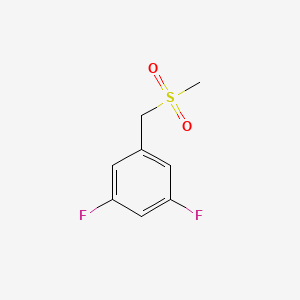
![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)
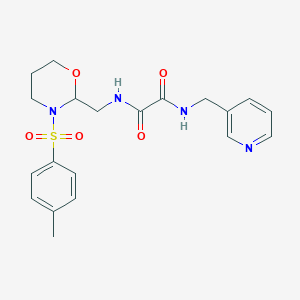
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)

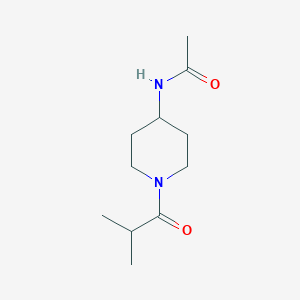
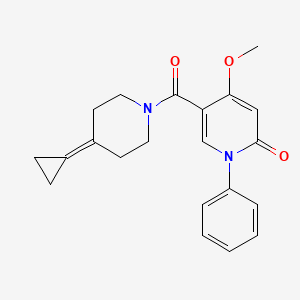

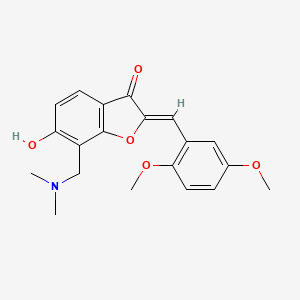
![N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3008213.png)

![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)
![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)